[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups, connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through a nucleophilic substitution reaction involving a methylene halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-3-yl)methyl]amine
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-13(12(4)17-18)8-15-9-14-11(3)7-16-19(14)6-2/h7,10,15H,5-6,8-9H2,1-4H3 |
InChI Key |
ZVCIKHYKSYJPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.